Forsythoside A

Vue d'ensemble

Description

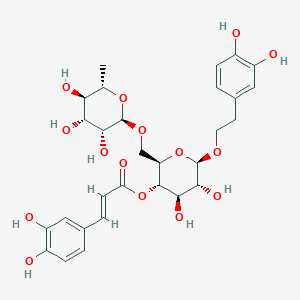

Forsythoside A is a phenylethanoid glycoside predominantly isolated from Forsythia suspensa (Thunb.) Vahl, a plant widely used in traditional Chinese medicine. Structurally, it consists of caffeoyl, hydroxytyrosol, rhamnose, and glucose moieties . Key bioactivities include:

- Antioxidant Activity: Scavenges free radicals via phenolic hydroxyl groups, with higher efficacy in immature (green) fruits (4.54% content) compared to ripe fruits (3.84%) .

- Anti-inflammatory Effects: Suppresses IL-6, IL-17, and Th17 cell proliferation in psoriasis models .

- Antiviral Properties: Inhibits avian infectious bronchitis virus (IBV) at 0.64 μM and respiratory syncytial virus (RSV) .

- Reproductive Health: Improves semen quality and oxidative stress markers (e.g., MDA, SOD) in male infertility models .

Méthodes De Préparation

Extraction Techniques for Forsythoside A

Solvent-Based Extraction

The most common method for isolating this compound involves solvent extraction using ethanol or methanol. In the patent CN102060884B, a sequential ethanol extraction process is detailed:

-

Primary Extraction : Dried Forsythiae fructus is soaked in 60–70% ethanol at 60–80°C for 2–3 hours, achieving partial solubilization of this compound .

-

Secondary Extraction : The residue is re-extracted with 40–50% ethanol to recover remaining compounds. This dual-step approach maximizes yield while minimizing solvent waste .

A comparative study demonstrated that ethanol concentrations above 70% reduce this compound recovery due to protein precipitation, whereas concentrations below 40% favor impurities . Methanol, though efficient, is less favored industrially due to toxicity concerns.

Ultrasound-Assisted Extraction (UAE)

Ultrasound enhances extraction efficiency by disrupting plant cell walls. Parameters such as frequency (20–40 kHz), temperature (50–60°C), and duration (30–60 minutes) are critical. Research indicates UAE reduces extraction time by 40% compared to conventional methods while maintaining a yield of 1.2–1.5% .

Purification Strategies

Macroporous Resin Chromatography

Macroporous resins like AB-8 and D101 are pivotal for purifying this compound. The patent CN102060884B outlines the following steps:

-

Adsorption : The ethanol extract is loaded onto a resin column, where this compound binds via hydrophobic interactions .

-

Elution : A gradient of ethanol (30% → 70%) desorbs impurities first, followed by this compound at 50–60% ethanol .

Table 1: Performance of Macroporous Resins

| Resin Type | Purity (%) | Recovery Rate (%) |

|---|---|---|

| AB-8 | 92.3 | 85.6 |

| D101 | 89.7 | 82.4 |

| HPD-600 | 78.9 | 75.1 |

Data adapted from CN102060884B and PMC4011322 .

High-Speed Counter-Current Chromatography (HSCCC)

HSCCC offers solvent-free separation using a two-phase solvent system (e.g., ethyl acetate–butanol–water). This compound partitions into the upper phase, achieving purities exceeding 95% with a recovery rate of 88–92% .

Analytical Methods for Quality Control

High-Performance Liquid Chromatography (HPLC)

HPLC remains the gold standard for quantifying this compound. The patent CN102060884B specifies:

-

Column : C18 (250 mm × 4.6 mm, 5 μm)

-

Mobile Phase : Acetonitrile–water–acetic acid (15:85:0.2)

Table 2: HPLC Validation Parameters

| Parameter | Result |

|---|---|

| Linearity (R²) | 0.9998 |

| LOD (ng/mL) | 1.2 |

| LOQ (ng/mL) | 3.6 |

| Intra-day RSD (%) | 1.8–2.4 |

| Inter-day RSD (%) | 2.1–3.0 |

Data from CN102060884B and PMC4011322 .

Liquid Chromatography–Mass Spectrometry (LC-MS)

LC-MS provides superior sensitivity for detecting trace impurities. A study using an Agilent Zorbax SB-C18 column (2.1 mm × 150 mm, 5 μm) with methanol–water (20:80) achieved a limit of detection (LOD) of 0.5 ng/mL .

Challenges in Industrial-Scale Production

Low Yield and Stability

This compound’s oral bioavailability (0.5%) complicates therapeutic applications . Degradation during extraction is mitigated by:

-

Temperature Control : Maintaining temperatures below 80°C to prevent glycoside hydrolysis .

-

Antioxidant Additives : Ascorbic acid (0.1%) reduces oxidation losses by 15–20% .

Solvent Residue and Environmental Impact

Ethanol recovery systems are essential to minimize waste. Closed-loop distillation reduces solvent consumption by 30–40%, aligning with green chemistry principles .

Analyse Des Réactions Chimiques

Types de réactions : Le Forsythoside A subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont facilitées par différents réactifs et conditions.

Réactifs et conditions courants :

Oxydation : Le this compound peut être oxydé en utilisant des réactifs comme le peroxyde d'hydrogène ou le permanganate de potassium dans des conditions contrôlées.

Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que le borohydrure de sodium.

Substitution : Les réactions de substitution impliquent le remplacement des groupes fonctionnels dans le this compound par d'autres groupes en utilisant des catalyseurs et des solvants spécifiques.

Produits principaux : Les principaux produits formés à partir de ces réactions incluent des dérivés du this compound avec des groupes fonctionnels modifiés, qui peuvent présenter des propriétés pharmacologiques différentes .

4. Applications de recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique :

Chimie : Il est utilisé comme composé de référence dans l'étude des glycosides de phényléthanöïde et de leurs propriétés chimiques.

Biologie : Le this compound est étudié pour ses effets sur les processus cellulaires, notamment ses activités antioxydantes et anti-inflammatoires.

Industrie : Le this compound est utilisé dans le développement de médicaments à base de plantes et de compléments alimentaires en raison de ses propriétés thérapeutiques

5. Mécanisme d'action

Le this compound exerce ses effets par le biais de différentes cibles moléculaires et voies :

Action anti-inflammatoire : Il inhibe la production de cytokines et de médiateurs pro-inflammatoires en modulant la voie de signalisation du facteur nucléaire kappaB (NF-κB).

Action antioxydante : Le this compound améliore l'activité des enzymes antioxydantes et réduit le stress oxydatif en activant la voie du facteur 2 apparenté au facteur érythroïde 2 (Nrf2).

Action neuroprotectrice : Il protège les cellules neuronales des dommages en inhibant la peroxydation lipidique et la ferroptose par l'axe Nrf2/GPX4.

Applications De Recherche Scientifique

Anti-Inflammatory Effects

Forsythoside A exhibits potent anti-inflammatory properties, making it a candidate for treating various inflammatory diseases. Research indicates that it can inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which is a key regulator of inflammation. In a study involving chronic obstructive pulmonary disease induced by cigarette smoke, this compound reduced levels of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, demonstrating its potential in alleviating lung inflammation .

Cardiovascular Protection

This compound has shown promise in cardiovascular health. It was found to exert vasoprotective effects by relaxing isolated rat aorta and inhibiting norepinephrine-induced vasoconstriction through modulation of calcium ion influx. Additionally, it demonstrated cytoprotective effects against oxidized low-density lipoprotein, which is crucial for preventing atherosclerosis .

| Study | Model | Effect | Mechanism |

|---|---|---|---|

| Cardiovascular Protection | Isolated rat aorta | Vasodilation | Inhibition of calcium influx |

| Cytoprotection | Cell culture | Reduced cytotoxicity | Inhibition of LDL oxidation |

Neuroprotective Properties

The neuroprotective effects of this compound have been highlighted in studies focusing on Alzheimer's disease. It mitigates amyloid beta-induced apoptosis in neuronal cell lines by downregulating acetylcholinesterase activity, which is pivotal for improving cognitive function . In animal models, treatment with this compound resulted in improved memory and cognitive performance while reducing amyloid plaque deposition .

Antiviral Activity

This compound has also been studied for its antiviral properties. It was shown to control influenza A virus infection by inhibiting viral replication and improving the prognosis of infected subjects. This suggests its potential application in managing viral infections .

Hepatoprotective Effects

In models of acute liver injury induced by lipopolysaccharides and galactosamine, this compound demonstrated hepatoprotective effects by suppressing NF-κB activation and reducing serum levels of inflammatory markers like TNF-alpha . This positions it as a potential therapeutic agent for liver-related disorders.

Renal Protection

Research indicates that this compound can significantly reduce proteinuria and improve renal function in nephropathy models induced by adriamycin. It decreases apoptotic cell counts in renal tissues and modulates inflammatory responses, indicating its therapeutic potential in kidney diseases .

Bone Health

This compound has been shown to inhibit osteoclast differentiation and bone resorption in models of osteoporosis, suggesting its utility in bone health management. This action is mediated through the regulation of oxidative stress markers and inflammatory pathways .

Summary Table of Applications

| Application Area | Mechanism | Key Findings |

|---|---|---|

| Anti-Inflammatory | NF-κB inhibition | Reduced cytokine levels in COPD models |

| Cardiovascular | Calcium modulation | Vasodilation and cytoprotection against LDL |

| Neuroprotection | Acetylcholinesterase inhibition | Improved cognitive function in AD models |

| Antiviral | Viral replication inhibition | Controlled influenza A virus infection |

| Hepatoprotective | NF-κB suppression | Reduced liver damage in acute injury models |

| Renal Protection | Inflammatory modulation | Improved renal function in nephropathy models |

| Bone Health | Osteoclast inhibition | Prevention of bone loss in osteoporosis |

Case Studies

- Chronic Obstructive Pulmonary Disease : In a controlled study, this compound treatment resulted in significant reductions in inflammatory markers and improved lung function metrics compared to untreated controls.

- Alzheimer's Disease Models : this compound administration led to notable improvements in memory tests and reductions in amyloid beta levels within the brain tissue of treated mice.

- Acute Liver Injury : Mice treated with this compound showed significantly lower levels of liver enzymes indicative of damage compared to the control group.

Mécanisme D'action

Forsythoside A exerts its effects through various molecular targets and pathways:

Anti-inflammatory Action: It inhibits the production of pro-inflammatory cytokines and mediators by modulating the nuclear factor kappaB (NF-κB) signaling pathway.

Antioxidant Action: this compound enhances the activity of antioxidant enzymes and reduces oxidative stress by activating the nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway.

Neuroprotective Action: It protects neuronal cells from damage by inhibiting lipid peroxidation and ferroptosis through the Nrf2/GPX4 axis.

Comparaison Avec Des Composés Similaires

Comparison with Structurally and Functionally Similar Compounds

Phenylethanoid Glycosides

Forsythoside B

- Structure : Differs in sugar moiety arrangement.

- Bioactivity : Shares anti-inflammatory and antioxidant properties but induces pseudoallergic reactions via RhoA/ROCK signaling, unlike Forsythoside A .

- Pharmacokinetics : Rapid absorption (peak plasma at 20 min) but similar elimination half-life (3.08–3.34 h) to this compound .

Forsythoside C and D

- Structure : Variant glycosylation patterns.

- Bioactivity : Lower antioxidant capacity than this compound; Forsythoside C shows moderate antibacterial activity .

Verbascoside and Acteoside

- Structure: Share caffeoyl and hydroxytyrosol groups but lack rhamnose.

- Bioactivity : Verbascoside has weaker TRPV3 inhibition (IC50: 14.1 μM) compared to Forsythoside B (6.7 μM) . Acteoside demonstrates anti-lung injury effects but lower neuroprotective activity than this compound .

Flavonoids and Lignans

Rutin

- Structure: Flavonoid glycoside with quercetin and rutinose.

- Bioactivity: Antioxidant activity is enhanced when dimerized with this compound (71.5% cell viability vs. 53.9% in rotenone-induced neurotoxicity) .

Phillyrin and Pinoresinol

- Structure : Lignans with dibenzylbutyrolactone cores.

- Bioactivity : Phillyrin has 1.17% content in Forsythia fruits, contributing to antibacterial effects but lower antioxidant capacity than this compound .

Synergistic Compounds

- Calceolarioside B : More potent against RSV than this compound due to additional hydroxyl groups .

- Compound 1 (this compound-Rutin dimer) : Superior neuroprotection (71.5% cell viability) compared to individual components .

Quantitative and Functional Comparisons

Table 1: Key Compounds in Forsythia suspensa and Their Bioactivities

Table 2: Pharmacological Targets and Pathways

Discussion of Divergent Effects and Synergies

- Antibacterial Activity : this compound is the primary antibacterial agent in green fruits, but ripe fruits retain activity via other compounds (e.g., rengyol) .

- Antioxidant Synergy : Combinations with apigenin derivatives or verbascoside enhance efficacy beyond isolated compounds .

- Structural Determinants: Phenolic hydroxyl positioning (e.g., opposition in this compound) maximizes antioxidant activity .

Activité Biologique

Forsythoside A (FA), a phenylethanoid glycoside derived from Forsythia suspensa, has garnered significant attention for its diverse biological activities. This article explores the pharmacological effects of FA, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Pharmacological Properties

This compound exhibits a range of biological activities, including:

- Anti-inflammatory Effects : FA has been shown to inhibit inflammatory pathways, particularly those involving Toll-like receptor 4 (TLR4) and nuclear factor kappa B (NF-κB). In various studies, FA reduced the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in cell models exposed to lipopolysaccharides (LPS) and high glucose conditions .

- Antioxidant Activity : FA effectively mitigates oxidative stress by enhancing the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT), while simultaneously reducing markers of oxidative damage such as malondialdehyde (MDA) .

- Neuroprotective Effects : Research indicates that FA protects against neurotoxicity induced by chemotherapeutic agents like oxaliplatin. It appears to inhibit neuronal apoptosis and promote cell viability in models of oxidative stress .

- Vasoprotective Effects : In cardiovascular studies, FA demonstrated the ability to relax isolated rat aorta, suggesting potential benefits in managing hypertension and other cardiovascular conditions .

- Antiviral Activity : this compound has shown promise in controlling influenza A virus infections by inhibiting viral replication and modulating immune responses in infected mice .

The biological activities of this compound are mediated through several key signaling pathways:

- TLR4/NF-κB Pathway : FA inhibits the activation of NF-κB by blocking TLR4 signaling, which is crucial for the inflammatory response. This action leads to decreased production of inflammatory cytokines .

- Nrf2 Pathway : By activating Nrf2, FA enhances the expression of antioxidant genes, contributing to its protective effects against oxidative stress .

- MAPK Signaling : Studies indicate that FA modulates mitogen-activated protein kinases (MAPKs), including ERK and JNK, which are involved in cellular stress responses and inflammation .

Case Studies and Experimental Findings

The following table summarizes key findings from studies investigating the effects of this compound on various biological activities:

Q & A

Basic Research Questions

Q. What are the standard methodologies for quantifying Forsythoside A in plant extracts, and how are they validated?

High-performance liquid chromatography (HPLC) with UV detection at λ=330 nm is widely used for quantification . Methods often employ gradient elution (e.g., acetonitrile-0.1% phosphoric acid) and internal standards like this compound itself for calibration . Validation includes linearity tests (e.g., 14–1000 μg/mL ranges), precision (relative standard deviation <2%), and recovery rates (90–110%) to ensure reproducibility .

Q. How is this compound isolated from Forsythia suspensa, and what solvents yield optimal extraction efficiency?

Ethanol (EtOH) and water are common solvents due to this compound’s high solubility (≥62.5 mg/mL in EtOH, ≥16.1 mg/mL in H₂O) . Ultrasonic-assisted extraction with β-cyclodextrin (β-CD) enhances stability and recovery by forming inclusion complexes, reducing degradation during processing . Column chromatography (e.g., Agilent Eclipse XDB-C18) further purifies extracts .

Q. What preliminary biological activities have been reported for this compound in vitro?

this compound exhibits dose-dependent antiviral activity against avian infectious bronchitis virus (IBV) at 0.16–0.64 μM concentrations, primarily through virucidal effects . It also modulates IFN-α and Mx1 expression in avian models, suggesting immunoregulatory potential . Anti-inflammatory properties are inferred from its inhibition of pro-inflammatory cytokines in cell-based assays .

Q. How does storage condition affect this compound stability, and what precautions are recommended?

Stability is solvent-dependent: EtOH solutions retain >95% activity at -20°C for 6 months, while aqueous solutions degrade faster . Lyophilization with β-CD improves thermal stability, reducing losses by 0.82% over 24 hours .

Q. What analytical techniques confirm this compound purity, and how are impurities characterized?

HPLC coupled with mass spectrometry (HPLC-MS) identifies impurities like Forsythoside B and E . Nuclear magnetic resonance (NMR) (¹H/¹³C) validates structural integrity, while cluster analysis (CA) and principal component analysis (PCA) differentiate batches based on impurity profiles .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antiviral efficacy of this compound across studies?

Discrepancies often arise from variations in cell lines (e.g., CEK vs. Vero), viral multiplicity of infection (MOI), and treatment timing (pre- vs. post-infection) . Meta-analyses should control for these variables and validate findings via real-time PCR and plaque reduction assays .

Q. What experimental designs are optimal for studying synergistic effects of this compound with other phytochemicals?

Fractional inhibitory concentration (FIC) indices and isobolograms quantify synergy in multi-component systems (e.g., with chlorogenic acid or glycyrrhizic acid) . Fixed-ratio designs in Siji-kangbingdu mixtures reveal additive effects against respiratory viruses .

Q. How can extraction protocols be optimized to enhance this compound yield while minimizing degradation?

Enzymatic pretreatment (cellulase/pectinase) increases cell wall permeability, boosting yields by 15–20% . β-CD extraction reduces thermal degradation during solvent evaporation, preserving >95% of labile phenylethanoid glycosides .

Q. What mechanistic insights exist regarding this compound’s modulation of JAK-STAT signaling pathways?

In avian models, this compound upregulates STAT1 phosphorylation and downstream IFN-stimulated genes (e.g., Mx1), inhibiting viral replication . RNA-seq and siRNA knockdown experiments are recommended to map upstream regulators like TLR3/7 .

Q. How can multi-omics approaches elucidate this compound’s role in host-pathogen interactions?

Transcriptomics (RNA-seq) and metabolomics (LC-MS) identify dysregulated pathways (e.g., arachidonic acid metabolism) during IBV infection . Network pharmacology models predict target proteins (e.g., NS5B polymerase) for mechanistic validation via molecular docking .

Q. Methodological Considerations

- Reproducibility : Document column specifications (e.g., 250 mm × 4.6 mm, 5 μm), gradient profiles, and instrument settings (e.g., zigzag scanning in HPLC) .

- Data Validation : Use chemical pattern recognition (CA/PCA) for batch consistency and supplement with stability studies under stress conditions (heat/light/humidity) .

- Ethical Compliance : For in vivo studies, adhere to institutional guidelines for animal welfare and viral biosafety levels .

Propriétés

IUPAC Name |

[(2R,3S,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-4,5-dihydroxy-2-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36O15/c1-13-22(35)23(36)25(38)29(42-13)41-12-20-27(44-21(34)7-4-14-2-5-16(30)18(32)10-14)24(37)26(39)28(43-20)40-9-8-15-3-6-17(31)19(33)11-15/h2-7,10-11,13,20,22-33,35-39H,8-9,12H2,1H3/b7-4+/t13-,20+,22-,23+,24+,25+,26+,27+,28+,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTOUWTJYUCZJQD-UJERWXFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC(=C(C=C3)O)O)O)O)OC(=O)C=CC4=CC(=C(C=C4)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCCC3=CC(=C(C=C3)O)O)O)O)OC(=O)/C=C/C4=CC(=C(C=C4)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801317212 | |

| Record name | Forsythoside A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

624.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79916-77-1 | |

| Record name | Forsythoside A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79916-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Forsythiaside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079916771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Forsythoside B | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=729638 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Forsythoside A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FORSYTHIASIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OUH5BQ893P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.